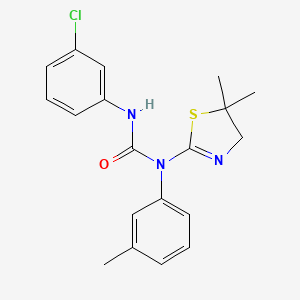![molecular formula C16H15BrN2O5 B11483667 Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11483667.png)
Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE: is a complex organic compound that features a benzoate ester linked to a brominated furan ring through a carbamoylformamido bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran.
Formation of Carbamoyl Intermediate: The brominated furan is then reacted with a suitable carbamoylating agent to form the 5-bromofuran-2-ylmethyl carbamate.
Coupling with Benzoate: The final step involves coupling the carbamate intermediate with ethyl 4-formamidobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification protocols.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl and formamido groups, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Industry:
Material Science: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The brominated furan ring and carbamoylformamido bridge may play key roles in binding to biological molecules, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- ETHYL 4-({[(5-CHLOROFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE
- ETHYL 4-({[(5-IODOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in ETHYL 4-({[(5-BROMOFURAN-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE imparts unique reactivity and potential biological activity compared to its chloro and iodo analogs.
- Functional Groups: The combination of carbamoyl and formamido groups provides multiple sites for interaction with biological targets, enhancing its versatility in research applications.
Eigenschaften
Molekularformel |
C16H15BrN2O5 |
|---|---|
Molekulargewicht |
395.20 g/mol |
IUPAC-Name |
ethyl 4-[[2-[(5-bromofuran-2-yl)methylamino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C16H15BrN2O5/c1-2-23-16(22)10-3-5-11(6-4-10)19-15(21)14(20)18-9-12-7-8-13(17)24-12/h3-8H,2,9H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
ACXPOCGVTNVBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl (2E)-2-[(1-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11483586.png)
![N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483592.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11483594.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone](/img/structure/B11483601.png)
methanone](/img/structure/B11483604.png)

![N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)](/img/structure/B11483615.png)
![3-(5-Bromofuran-2-yl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11483616.png)

![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483628.png)
![2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11483647.png)
![Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11483648.png)
![2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-](/img/structure/B11483651.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11483654.png)
